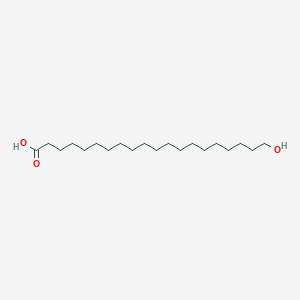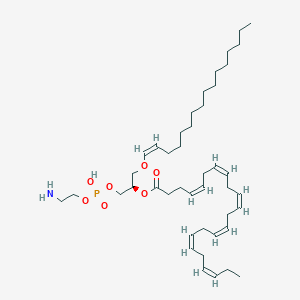
9-Dodecenoic acid
Overview
Description
9-dodecenoic acid is a dodecenoic acid having its double bond in the 9-position.
Scientific Research Applications
1. Biosynthesis in Plants
9-Dodecenoic acid, also known as traumatin, plays a significant role in plant biosynthesis. Research has shown that in plants, substances like 9-hydroxy-12-oxo-(10E)-dodecenoic acid are derived from traumatin through enzymatic and nonenzymatic processes. This has implications for understanding the in vivo existence and physiological significance of these products in plants (Noordermeer et al., 2000).
2. Formation of Hydroxynonenal
9-Dodecenoic acid is involved in the formation of 4-hydroxy-2E-nonenal (4-HNE), a significant cytotoxic product of lipid peroxidation. This process involves the intermediate formation of 9-hydroperoxylinoleic acid and 3Z-nonenal in plant extracts, highlighting the complex biochemical pathways in which 9-dodecenoic acid participates (Schneider et al., 2001).
3. Role in DNA Adduct Formation
The compound 9,12-dioxo-10(E)-dodecenoic acid, derived from the oxidation of 9-dodecenoic acid, is involved in the formation of etheno DNA adducts. This is significant in understanding the mechanisms of DNA damage and mutation, potentially implicating 9-dodecenoic acid in broader biological processes related to oxidative stress (Lee et al., 2005).
4. Involvement in Stress Responses
9-Dodecenoic acid derivatives, such as 12-oxo-(9Z )-dodecenoic acid, have been studied for their role in plant responses to stress, including wounding and herbivory. These studies underscore the importance of these derivatives in regulating stress responses in plants (Kallenbach et al., 2011).
5. Biotransformation in Industrial Applications
9-Dodecenoic acid can be transformed into industrially relevant carboxylic acids and lactones via biocatalysis, demonstrating its potential in industrial applications. This research contributes to the preparation of hydroxy fatty acids, unsaturated carboxylic acids, and lactones from renewable unsaturated fatty acids (Oh et al., 2015).
properties
CAS RN |
2382-40-3 |
|---|---|
Product Name |
9-Dodecenoic acid |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(E)-dodec-9-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+ |
InChI Key |
FKLSONDBCYHMOQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

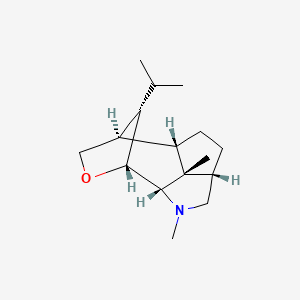


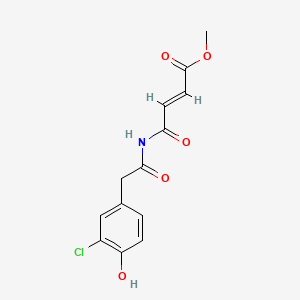
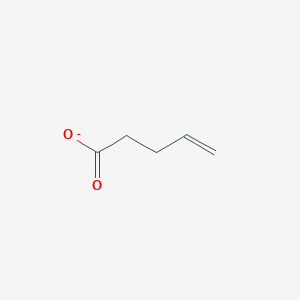

![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)
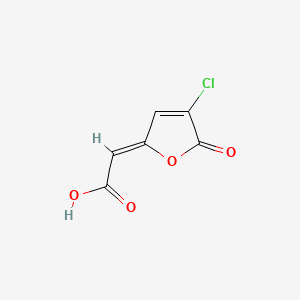
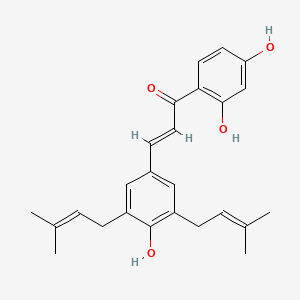
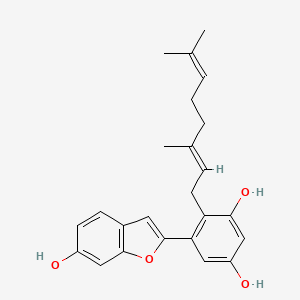
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
